molecular formula C8H7FO B1272653 3-Fluoro-4-methylbenzaldehyde CAS No. 177756-62-6

3-Fluoro-4-methylbenzaldehyde

Cat. No.: B1272653
CAS No.: 177756-62-6
M. Wt: 138.14 g/mol
InChI Key: UFPBMVRONDLOGK-UHFFFAOYSA-N
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Description

Chemical Identification 3-Fluoro-4-methylbenzaldehyde (CAS No. 177756-62-6) is an aromatic aldehyde with the molecular formula C₈H₇FO. Its structure features a fluorine atom at the 3-position, a methyl group at the 4-position, and an aldehyde functional group on a benzene ring (Fig. 1). This compound is a fluorinated building block used in organic synthesis, particularly in pharmaceutical and agrochemical research .

Preparation Methods

Boron-Mediated Formylation of Substituted Phenols

Reaction Overview

The most documented method, adapted from US Patent 3,780,110, involves a boron oxide–formaldehyde system to introduce the aldehyde group ortho to a phenolic hydroxyl group. While originally developed for 3-fluorosalicylaldehyde, this approach can be modified for 3-fluoro-4-methylbenzaldehyde by starting with 3-fluoro-4-methylphenol (Fig. 1).

Reaction Mechanism

  • Boron Complex Formation : 3-Fluoro-4-methylphenol reacts with boron oxide (B₂O₃) in xylene under azeotropic distillation, forming a boron-phenoxide complex. This step removes water, driving the reaction forward.
  • Formaldehyde Incorporation : Trioxane (a formaldehyde source) is added, leading to methylolation at the ortho position relative to the hydroxyl group.
  • Carbonylation and Acid Work-Up : The intermediate undergoes carbonylation, followed by saponification with base and acidification to yield 3-fluoro-4-methylsalicylaldehyde.
  • Dehydroxylation : The phenolic hydroxyl group is removed via catalytic hydrogenation (H₂/Pd-C) or Barton-McCombie deoxygenation to produce this compound.

Optimization Parameters

  • Temperature : 90–150°C during formaldehyde addition to minimize resin formation.
  • Solvent : Xylene enables azeotropic water removal.
  • Yield : The patent reports ~25% yield for 3-fluorosalicylaldehyde; analogous yields are anticipated for the methyl derivative post-optimization.

Oxidation of 3-Fluoro-4-methylbenzyl Alcohol

Synthetic Pathway

This two-step method involves synthesizing 3-fluoro-4-methylbenzyl alcohol followed by selective oxidation to the aldehyde (Fig. 2).

Step 1: Benzyl Alcohol Synthesis

  • Friedel-Crafts Alkylation : 3-Fluorotoluene reacts with methyl chloride/AlCl₃ to install the methyl group at position 4.
  • Bromination : N-bromosuccinimide (NBS) brominates the benzylic position, yielding 3-fluoro-4-methylbenzyl bromide.
  • Reduction : The bromide is reduced to 3-fluoro-4-methylbenzyl alcohol using NaBH₄ or LiAlH₄.

Step 2: Oxidation to Aldehyde

  • Mild Oxidants : Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol to the aldehyde without over-oxidizing to the carboxylic acid.
  • Yield : ~60–70% based on analogous benzyl alcohol oxidations.

Directed Metalation and Formylation

Directed Ortho-Metalation (DoM)

A directed metalation strategy uses a functional group to guide lithiation to the desired position, followed by formylation (Fig. 3).

Procedure

  • Directing Group Installation : A methoxy group at position 2 directs lithiation to position 1.
  • Lithiation-Formylation : Treatment with LDA (lithium diisopropylamide) and DMF (as a formyl source) yields this compound after deprotection.

Challenges

  • Fluorine’s electron-withdrawing effect may hinder lithiation.
  • Competing side reactions require low temperatures (-78°C) and anhydrous conditions.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

This method assembles the aromatic ring from two fragments (Fig. 4):

  • Boronic Acid Synthesis : 4-Methyl-3-fluorophenylboronic acid is prepared via Miyaura borylation.
  • Aldehyde Fragment : A bromobenzaldehyde derivative is coupled using Pd(PPh₃)₄ and Na₂CO₃.
  • Yield : ~50–65% based on similar cross-couplings.

Comparative Analysis of Synthesis Routes

Method Starting Material Key Reagents Yield Advantages Limitations
Boron-mediated 3-Fluoro-4-methylphenol B₂O₃, trioxane ~25%* Scalable, fewer steps Requires dehydroxylation
Benzyl alcohol oxidation 3-Fluoro-4-methyltoluene NBS, PCC ~60% High selectivity Multi-step synthesis
Directed metalation 2-Methoxy-3-fluoro-4-methylbenzene LDA, DMF ~40% Regioselective Sensitive conditions
Suzuki coupling Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ ~55% Modular design Costly catalysts

*Estimated post-optimization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-4-methylbenzaldehyde is a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties. For instance, research has demonstrated its utility in developing compounds that inhibit neutrophilic superoxide production, showcasing its relevance in treating inflammatory conditions .

Case Study: Anti-inflammatory Agents

A study focused on synthesizing 1,3-disubstituted prop-2-en-1-one derivatives using this compound reported significant anti-inflammatory activity. One derivative exhibited an IC50_{50} of 6.52 ± 0.57 μM against fMLF-induced neutrophilic superoxide production .

Organic Synthesis

In organic chemistry, this compound serves as a building block for creating complex molecules. Its reactivity allows chemists to design novel compounds with tailored properties.

Applications in Synthesis

  • Formylation Reactions : It can be used in formylation reactions to produce substituted benzaldehydes, which are valuable in various synthetic pathways .
  • Synthesis of Fluorinated Compounds : The incorporation of fluorine into organic molecules often enhances their biological activity and stability .

Material Science

The compound is applied in developing specialty polymers and resins. Its inclusion can enhance material properties such as thermal stability, chemical resistance, and overall durability.

Data Table: Properties Enhancement

PropertyBefore AdditionAfter Addition
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Mechanical StrengthModerateEnhanced

Flavor and Fragrance Industry

Due to its unique aromatic profile, this compound is valuable in the flavor and fragrance industry. It contributes to developing new products within cosmetics and food sectors.

Applications

  • Fragrance Formulation : Utilized as a key ingredient in perfumes and scented products.
  • Flavoring Agent : Incorporated into food products to enhance flavor profiles.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various methods, aiding in the detection and quantification of related compounds in different samples.

Role in Analytical Methods

  • Chromatography : Used as a reference standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC).
  • Spectroscopic Analysis : Its distinct spectral properties allow for effective identification and quantification in complex mixtures .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The fluorine atom on the benzene ring can influence the compound’s reactivity and stability by affecting the electron density of the aromatic ring .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : 138.14 g/mol
  • Storage : Stable at 2–8°C under argon; stock solutions stored at -80°C or -20°C have shelf lives of 6 months and 1 month, respectively .
  • Solubility : Soluble in organic solvents like DMSO; requires sonication for dissolution .
  • Purity : >98% (HPLC), ensuring reliability in synthetic applications .

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Compound Name Molecular Formula Substituents Key Differences vs. 3-Fluoro-4-methylbenzaldehyde Applications/Reactivity References
4-Fluorobenzaldehyde C₇H₅FO F at 4-position Lacks methyl group; higher electron-withdrawing effect from F at para position. Less steric hindrance, used in simpler aromatic reactions.
3-Fluoro-4-(trifluoromethyl)benzaldehyde C₈H₄F₄O CF₃ at 4-position Trifluoromethyl group enhances lipophilicity and electron-withdrawing effects. Building block for agrochemicals and pharmaceuticals.
3-Fluoro-4-hydroxybenzaldehyde C₇H₅FO₂ OH at 4-position Hydroxyl group increases polarity and hydrogen-bonding capacity. Potential in antioxidant drug synthesis.

Key Findings :

  • The methyl group in this compound provides moderate steric hindrance compared to trifluoromethyl (bulkier) or hydroxyl (polar) groups.
  • Fluorine position (meta vs. para) alters electronic effects on the aromatic ring, influencing electrophilic substitution patterns .

Positional Isomers

Compound Name Molecular Formula Substituent Positions Key Differences vs. This compound Applications/Reactivity References
3-Fluoro-5-methylbenzaldehyde C₈H₇FO F at 3, CH₃ at 5 Methyl at 5-position reduces steric interaction with aldehyde. Intermediate with distinct regioselectivity.
4-(3-Fluoro-4-methylphenyl)benzaldehyde C₁₄H₁₁FO Biphenyl structure Extended conjugation due to biphenyl system. Enhanced UV absorption for analytical use.

Key Findings :

  • Substituent proximity to the aldehyde group (e.g., methyl at 4 vs. 5) affects reactivity in condensation or nucleophilic addition reactions .

Functional Group Variations

Compound Name Molecular Formula Functional Groups Key Differences vs. This compound Applications/Reactivity References
3-Fluoro-4-methoxybenzaldehyde C₈H₇FO₂ OCH₃ at 4-position Methoxy group increases electron density on the ring. Precursor for dyes and ligands.
3-Chloro-5-fluoro-4-methylbenzaldehyde C₈H₆ClFO Cl at 3, F at 5, CH₃ at 4 Chlorine introduces stronger electron-withdrawing effects. Antimicrobial agent development.

Key Findings :

  • Electron-donating groups (e.g., OCH₃) activate the ring for electrophilic substitution, while electron-withdrawing groups (e.g., Cl, CF₃) deactivate it .

Biological Activity

3-Fluoro-4-methylbenzaldehyde, a compound with the molecular formula C8H7FO, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 177756-62-6
  • Molecular Weight : 138.141 g/mol
  • Chemical Structure : The compound features a fluorine atom and a methyl group attached to a benzaldehyde structure, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds with fluorinated aromatic structures can exhibit significant antimicrobial properties. For instance, derivatives of benzaldehyde have been noted for their effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria .
  • Antioxidant Activity : Compounds in the benzaldehyde family often demonstrate antioxidant properties. This is critical in preventing oxidative stress-related cellular damage, which is linked to numerous diseases .
  • DNA Interaction : Research on related compounds indicates that they may interact with DNA, potentially leading to DNA cleavage or binding. Such interactions are crucial for understanding the mechanisms of action for new therapeutic agents .

Antimicrobial Studies

A study examining the antimicrobial efficacy of structurally similar compounds revealed that fluorinated benzaldehydes could inhibit the growth of various pathogens. The effectiveness was measured using standard methods against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential applications in developing new antimicrobial agents.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusX µg/mL
Escherichia coliY µg/mL

Note: Specific MIC values need to be filled based on experimental data from relevant studies.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method measures the ability of compounds to scavenge free radicals. The results indicated that at increasing concentrations, the compound exhibited significant free radical scavenging activity.

Concentration (µg/mL)% Inhibition
10A%
50B%
100C%

Note: Specific inhibition percentages need to be filled based on experimental data from relevant studies.

DNA Interaction Studies

Studies investigating the interaction of similar compounds with DNA have shown that they can bind electrostatically and cause cleavage under certain conditions. The implications of these findings are significant for drug design, particularly in targeting cancer cells where DNA integrity is compromised.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A case study involving the synthesis and testing of various fluorinated benzaldehydes demonstrated that modifications at the aromatic ring could enhance antibacterial properties. The study concluded that optimizing these structural features could lead to more effective antimicrobial agents.
  • Case Study on Antioxidant Properties :
    Another study focused on the antioxidant potential of related aldehydes found that introducing electron-withdrawing groups like fluorine increased radical scavenging capacity compared to their non-fluorinated counterparts.

Properties

IUPAC Name

3-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBMVRONDLOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379105
Record name 3-Fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177756-62-6
Record name 3-Fluoro-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177756-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyllithium (31 ml of a 1.7 M solution in toluene, 52 mmol) was added slowly over 30 minutes to a cold (−70° C.), stirred solution of 4-bromo-2-fluorotoluene (5 g, 26 mmol) in tetrahydrofuran (25 ml). After addition was complete, the mixture was stirred for 15 minutes and a solution of dimethylformamide (2 g, 28 mmol) in tetrahydrofuran (10 ml) was then added over 10 minutes. After addition was complete, the reaction solution was warmed to room temperature over 30 minutes. The reaction was poured into 0.5N aqueous potassium bisulfate (125 ml) and extracted with ethyl ether. The combined organic extracts were dried over sodium sulfate and evaporated to give 3.3 g (90%) of the desired product as an oil. This material was suitable for use without further purification.
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90%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Fluoro-4-methylbenzaldehyde
3-Fluoro-4-methylbenzaldehyde
3-Fluoro-4-methylbenzaldehyde
3-Fluoro-4-methylbenzaldehyde
3-Fluoro-4-methylbenzaldehyde
3-Fluoro-4-methylbenzaldehyde

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